molecular formula C15H14N2S B154489 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline CAS No. 10205-56-8

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline

Cat. No. B154489
CAS RN: 10205-56-8
M. Wt: 254.4 g/mol
InChI Key: HYKGLCSXVAAXNC-UHFFFAOYSA-N
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Description

The compound 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is a molecule that features a benzothiazole ring, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. This structure is often found in compounds with various biological activities and is of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, a compound with a similar structure, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, was synthesized through a condensation reaction involving 2-aminobenzothiazole and 4-hydroxybenzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied using various spectroscopic techniques. For example, experimental and computational studies have been conducted on a similar molecule, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, which revealed insights into its molecular geometry, vibrational frequencies, and NMR chemical shift values . These studies are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of substituents on the benzothiazole ring. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine involved a condensation reaction, which is a common type of reaction for benzothiazole derivatives . The specific reactivity of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline would depend on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For example, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate was found to exhibit a smectic A phase, indicating liquid crystalline properties . The solubility, melting point, and other physical properties would be influenced by the molecular structure and substituents. The pKa values of related compounds have been determined, which provides information on the acidity and potential ionization states of these molecules .

Scientific Research Applications

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides

    • Scientific Field : Crystallography and Material Science .
    • Application Summary : These compounds have been studied as optical materials and for their biological potential .
    • Methods of Application : A structural study was carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
    • Results : The study found that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units .
  • Synthesis of Benzothiazole Compounds Related to Green Chemistry

    • Scientific Field : Green Chemistry .
    • Application Summary : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • Methods of Application : The synthesis of benzothiazoles is achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
  • Biological Aspects of Emerging Benzothiazoles

    • Scientific Field : Biochemistry and Medicinal Chemistry .
    • Application Summary : A series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their anticonvulsant activity, neurotoxicity, CNS depressant effects study, and other toxicity studies .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Regel-type Transition-Metal-Free Direct C-2 Aroylation
    • Scientific Field : Organic Chemistry .
    • Application Summary : This process involves the direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides .
    • Methods of Application : The process is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-keto­azoles in good yields .
    • Results : The method provides a convenient and efficient approach for the synthesis of 2-keto­azoles .
  • Optical Materials and Biological Potential

    • Scientific Field : Material Science and Biology .
    • Application Summary : Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential .
    • Methods of Application : A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides (1: X = F, Cl, Br) using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
    • Results : Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .
  • Synthesis of Benzothiazoles via Cyclization of 2-Aminothiophenols with CO2

    • Scientific Field : Green Chemistry .
    • Application Summary : A new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo [4.3.0]non-5-ene (DBN) at 5 MPa .
    • Methods of Application : Various benzothiazoles were achieved in good yields .
    • Results : This method provides a new approach to the synthesis of benzothiazoles .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKGLCSXVAAXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144559
Record name Benzothiazole, 2-(p-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline

CAS RN

10205-56-8
Record name 2-(4-Dimethylaminophenyl)benzothiazole
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URL https://commonchemistry.cas.org/detail?cas_rn=10205-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(p-(dimethylamino)phenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10205-56-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-(p-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KM Khan, F Rahim, SA Halim, M Taha, M Khan… - Bioorganic & medicinal …, 2011 - Elsevier
Benzothiazole derivatives 1–26 have been synthesized and their in vitro β-glucuronidase potential has been evaluated. Compounds 4 (IC 50 = 8.9 ± 0.25 μM), 5 (IC 50 = 36.1 ± 1.80 μM)…
Number of citations: 108 www.sciencedirect.com
R Gawade, P Kulkarni - Journal of the Serbian Chemical Society, 2023 - shd-pub.org.rs
Herein, we have reported the facile synthesis of various benzimidazole/benzothiazole by using DBU–iodine–iodide as a green and simple catalyst. The R3NHI3 complexes have been …
Number of citations: 3 shd-pub.org.rs
K Paul Friedman, ED Watt, MW Hornung… - Toxicological …, 2016 - academic.oup.com
High-throughput screening for potential thyroid-disrupting chemicals requires a system of assays to capture multiple molecular-initiating events (MIEs) that converge on perturbed …
Number of citations: 104 academic.oup.com
A Metzger, L Melzig, P Knochel - Synthesis, 2010 - thieme-connect.com
A variety of functionalized methylthio-substituted N-heterocycles (pyridines, pyrimidines, pyrazines, pyridazines, triazines, quinazolines, benzothiazoles) undergo smooth palladium-or …
Number of citations: 14 www.thieme-connect.com
DE DeGroot, A Swank, RS Thomas, M Strynar, MY Lee…
Number of citations: 0

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